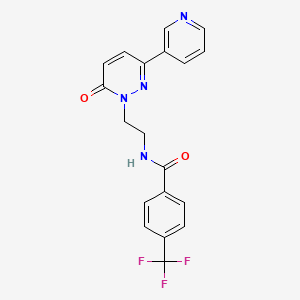
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.4 g/mol
CAS Number: 1105246-06-7
The compound features a pyridazine core, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique biological activity. The structural complexity allows for diverse chemical interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, potentially modulating their activity. The presence of the pyridazine ring is crucial for binding to enzyme active sites, while the trifluoromethyl group may enhance the compound's pharmacokinetic properties.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on structurally related compounds. Notably, several derivatives were evaluated on HEK-293 (human embryonic kidney) cells and exhibited low toxicity, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on similar compounds, revealing that modifications to the pyridazine core and substituents significantly affect biological activity. For example, the introduction of various functional groups has been shown to enhance potency against targeted pathogens while maintaining low cytotoxicity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Pyridazine core, trifluoromethyl group | Potential enzyme inhibitor | N/A | Complex substitution pattern |
| Compound 6a | Pyridine derivative | Anti-tubercular | 1.35 | Significant activity against M. tuberculosis |
| Compound 6e | Pyridine derivative | Anti-tubercular | 2.18 | Low cytotoxicity on HEK-293 cells |
Case Studies
- Anti-Tubercular Activity : A series of novel benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, five compounds demonstrated significant anti-tubercular activity with IC50 values indicating their potential as effective treatments .
- Cytotoxicity Evaluation : In a study focusing on the cytotoxic effects of pyridazine derivatives, several compounds showed promising results with low toxicity levels in human cell lines, suggesting their safety for therapeutic use .
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)15-5-3-13(4-6-15)18(28)24-10-11-26-17(27)8-7-16(25-26)14-2-1-9-23-12-14/h1-9,12H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEOROPEDKSLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














